Cas no 1040693-43-3 (3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide)
1040693-43-3 structure
Product Name:3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide
CAS-nummer:1040693-43-3
MF:C12H17ClN2O
MW:240.729182004929
CID:1069705
PubChem ID:28307239
Update Time:2025-04-20
3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide
- 3-{[(2-chlorophenyl)methyl]amino}-N-ethylpropanamide
- 1040693-43-3
- 3-((2-Chlorobenzyl)amino)-N-ethylpropanamide
- 3-[(2-chlorophenyl)methylamino]-N-ethylpropanamide
- AKOS005289728
-
- MDL: MFCD10687389
- Inchi: 1S/C12H17ClN2O/c1-2-15-12(16)7-8-14-9-10-5-3-4-6-11(10)13/h3-6,14H,2,7-9H2,1H3,(H,15,16)
- InChI-sleutel: WKAHVSVIAWNZJV-UHFFFAOYSA-N
- LACHT: ClC1C=CC=CC=1CNCCC(NCC)=O
Berekende eigenschappen
- Exacte massa: 240.1029409g/mol
- Monoisotopische massa: 240.1029409g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 211
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 41.1Ų
3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide Gerelateerde literatuur
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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